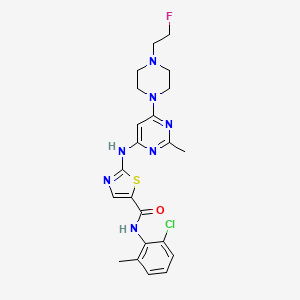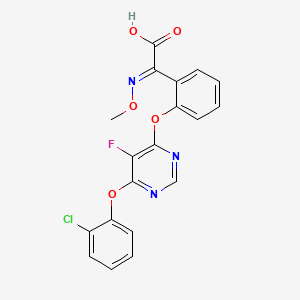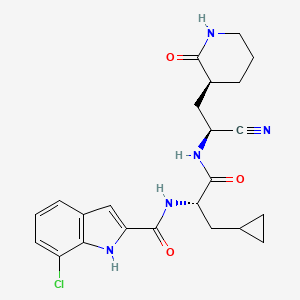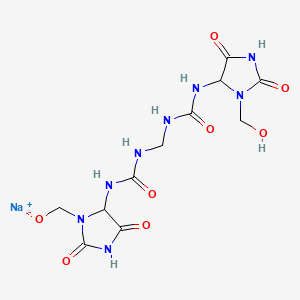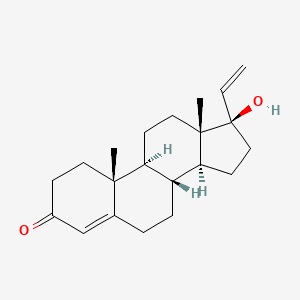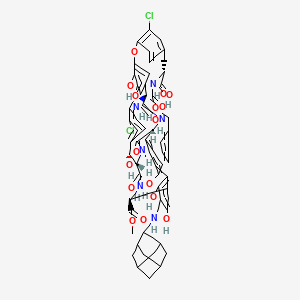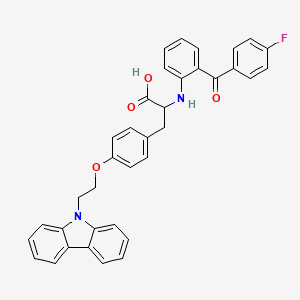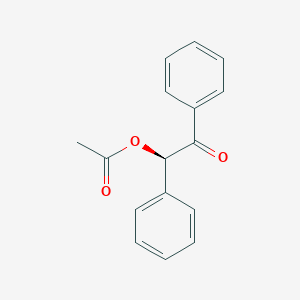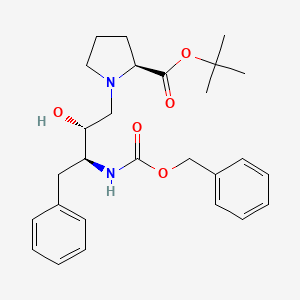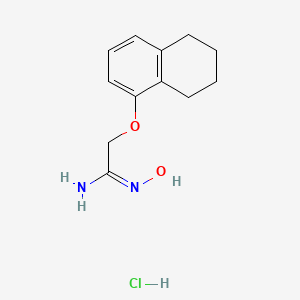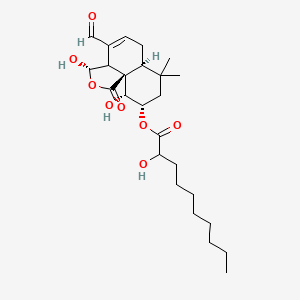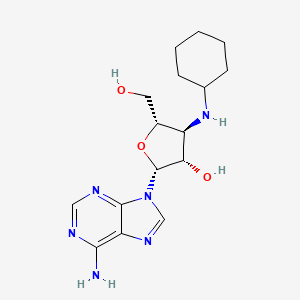
9H-Purin-6-amine, 9-(3-(cyclohexylamino)-3-deoxy-beta-D-arabinofuranosyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Purin-6-amine, 9-(3-(cyclohexylamino)-3-deoxy-beta-D-arabinofuranosyl)- is a synthetic nucleoside analog
Preparation Methods
The synthesis of 9H-Purin-6-amine, 9-(3-(cyclohexylamino)-3-deoxy-beta-D-arabinofuranosyl)- typically involves multi-step organic synthesis. The process begins with the preparation of the arabinofuranosyl moiety, followed by the introduction of the cyclohexylamino group. The final step involves the coupling of the modified sugar with the purine base under specific reaction conditions. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
9H-Purin-6-amine, 9-(3-(cyclohexylamino)-3-deoxy-beta-D-arabinofuranosyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in modulating biological processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 9H-Purin-6-amine, 9-(3-(cyclohexylamino)-3-deoxy-beta-D-arabinofuranosyl)- involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds include other nucleoside analogs such as:
- 9-Hexadecyl-9H-purin-6-amine
- 9-Benzyl-9H-purin-6-amine These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of 9H-Purin-6-amine, 9-(3-(cyclohexylamino)-3-deoxy-beta-D-arabinofuranosyl)- lies in its specific modifications, which confer distinct chemical and biological properties.
Properties
CAS No. |
134934-87-5 |
|---|---|
Molecular Formula |
C16H24N6O3 |
Molecular Weight |
348.40 g/mol |
IUPAC Name |
(2R,3S,4S,5S)-2-(6-aminopurin-9-yl)-4-(cyclohexylamino)-5-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C16H24N6O3/c17-14-12-15(19-7-18-14)22(8-20-12)16-13(24)11(10(6-23)25-16)21-9-4-2-1-3-5-9/h7-11,13,16,21,23-24H,1-6H2,(H2,17,18,19)/t10-,11-,13+,16-/m1/s1 |
InChI Key |
KRXCVHGYDTXKND-RLSLPTNOSA-N |
Isomeric SMILES |
C1CCC(CC1)N[C@@H]2[C@H](O[C@H]([C@H]2O)N3C=NC4=C(N=CN=C43)N)CO |
Canonical SMILES |
C1CCC(CC1)NC2C(OC(C2O)N3C=NC4=C(N=CN=C43)N)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


